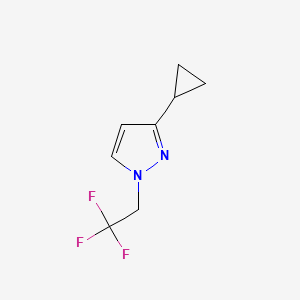![molecular formula C12H12ClF2N3 B7811205 6-chloro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B7811205.png)
6-chloro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the use of cyclopentylamine, difluoromethylating agents, and chlorinating reagents under specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may leverage continuous flow chemistry techniques to enhance yield and purity. These methods often involve the use of automated systems to precisely control reaction parameters, ensuring consistent production quality.
化学反应分析
Types of Reactions
6-chloro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium azide (NaN₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups, such as azides or halides.
科学研究应用
6-chloro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.
作用机制
The mechanism of action of 6-chloro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to active sites or altering protein conformation, thereby influencing biological processes.
相似化合物的比较
Similar Compounds
- 6-chloro-2-cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine
- 6-chloro-2-cyclopentyl-4-(methyl)-2H-pyrazolo[3,4-b]pyridine
- 6-chloro-2-cyclopentyl-4-(ethyl)-2H-pyrazolo[3,4-b]pyridine
Uniqueness
6-chloro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing molecules with specific biological activities and improved pharmacokinetic profiles.
属性
IUPAC Name |
6-chloro-2-cyclopentyl-4-(difluoromethyl)pyrazolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF2N3/c13-10-5-8(11(14)15)9-6-18(17-12(9)16-10)7-3-1-2-4-7/h5-7,11H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYILTOFAQMOIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C3C(=CC(=NC3=N2)Cl)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
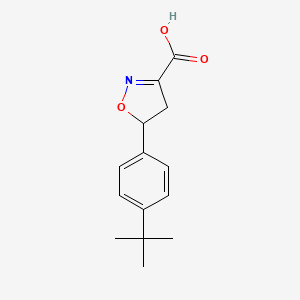
![6-oxo-2-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B7811129.png)
![2-((2,3-Dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid](/img/structure/B7811132.png)
![2-((2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid](/img/structure/B7811143.png)
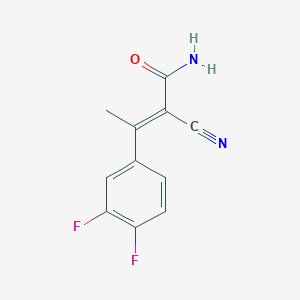
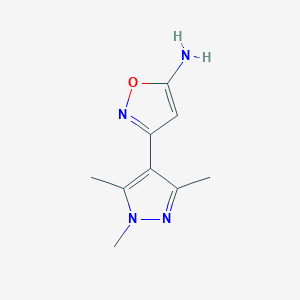
![ethyl 6-oxo-2-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7811169.png)
![ethyl 3-methyl-6-oxo-1,2-dihydropyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7811170.png)
![ethyl 6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7811176.png)
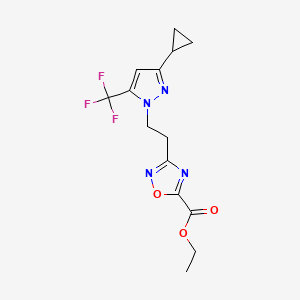
![6-chloro-4-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B7811202.png)
![6-chloro-2-ethyl-4-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B7811210.png)

